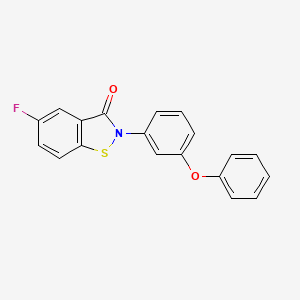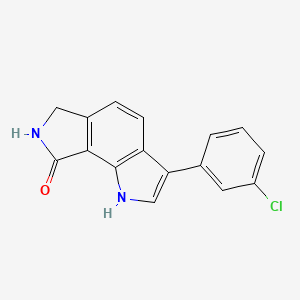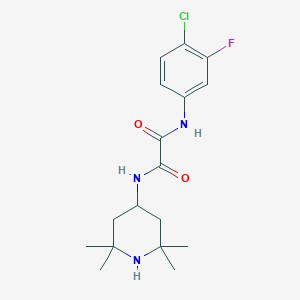
m-PEG10-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG10-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Gene Expression in Cancer Research
m-PEG10-acid, also known as PEG10, is a gene whose expression has been extensively studied in various cancer types. It has been identified as an imprinted gene with elevated expression levels in the majority of human hepatocellular carcinoma (HCC) samples. Its expression is also induced during the G2/M phase of regenerating mouse liver. Studies have found that ectopic expression of PEG10 in cells affects cell cycle progression and associates with the nuclear membrane, indicating a potential role in liver regeneration or carcinogenesis (Tsou et al., 2003). The expression of PEG10 in other cancer types, such as Burkitt's lymphoma, has also been linked to enhanced apoptotic resistance and cell viability, further underlining the gene's significance in cancer progression and potential as a therapeutic target (Xiong et al., 2012).
Role in Embryonic Development
PEG10's role extends beyond cancer research, as it is essential for embryonic development in mammals. It expresses two reading frames and is derived from a retroelement that acquired a cellular function. The gene is conserved in therian mammals, and its frameshift site is highly active, indicating a significant function intrinsic to the importance of PEG10 in mammals (Clark et al., 2007). Understanding the molecular basis of PEG10 expression and its functions could shed light on the processes leading to various liver diseases and developmental abnormalities.
Therapeutic and Diagnostic Potential
The unique expression pattern and functional implications of PEG10 make it a potential biomarker for cancer prognosis and a target for therapeutic interventions. Studies have shown that PEG10 expression is associated with poor survival and tumor recurrence in HCC, suggesting its role in early recurrence and as a biomarker predicting recurrence-free survival (Bang et al., 2015). Additionally, the ability of PEG10 to regulate cell proliferation, apoptosis, and metastasis in various cancer types, including lung and breast cancer, underscores its importance in cancer progression and its potential as a target for cancer therapy (Deng et al., 2014; Li et al., 2016).
Eigenschaften
Produktname |
m-PEG10-acid |
|---|---|
Molekularformel |
C22H44O12 |
Molekulargewicht |
500.58 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H44O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-22(23)24/h2-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
DWDMPMQTMMOYQC-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-PEG10-acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[[2-[2-(Dimethylamino)ethyl-Ethyl-Amino]-2-Oxidanylidene-Ethyl]amino]methyl]pyridine-4-Carboxamide](/img/structure/B1192959.png)

![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)


![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)
